N,N-diethyl-5-nitroquinolin-8-amine
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Overview
Description
N,N-diethyl-5-nitroquinolin-8-amine is a nitrogen-containing heterocyclic compound. It is part of the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. This compound is characterized by the presence of a nitro group at the 5th position and diethylamine at the 8th position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-5-nitroquinolin-8-amine typically involves the nitration of quinoline derivatives followed by amination. One common method includes the nitration of 8-aminoquinoline to introduce the nitro group at the 5th position. This is followed by the alkylation of the amino group with diethylamine under basic conditions .
Industrial Production Methods: Industrial production methods for this compound often utilize continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts such as stannic chloride or indium chloride can enhance the efficiency of the nitration and amination processes .
Chemical Reactions Analysis
Types of Reactions: N,N-diethyl-5-nitroquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.
Reduction: The compound can be reduced using reagents like stannous chloride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Stannous chloride in ethanol.
Substitution: Sodium ethoxide in ethanol.
Major Products:
Reduction: N,N-diethyl-5-aminoquinolin-8-amine.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-diethyl-5-nitroquinolin-8-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-diethyl-5-nitroquinolin-8-amine involves its interaction with cellular targets. The nitro group can undergo reduction to form reactive intermediates that interact with DNA and proteins, leading to cytotoxic effects. The compound can also act as a ligand, binding to metal ions and affecting enzymatic activities .
Comparison with Similar Compounds
Quinoline: The parent compound, known for its broad range of biological activities.
8-Aminoquinoline: A structural isomer with similar applications in coordination chemistry and medicinal chemistry.
5-Nitroquinoline: Lacks the diethylamine group but shares similar chemical reactivity.
Uniqueness: N,N-diethyl-5-nitroquinolin-8-amine is unique due to the presence of both the nitro and diethylamine groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N,N-diethyl-5-nitroquinolin-8-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-3-15(4-2)12-8-7-11(16(17)18)10-6-5-9-14-13(10)12/h5-9H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZOOWQENASWEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C2C(=C(C=C1)[N+](=O)[O-])C=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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